molecular formula C9H11NO B154791 4-(Allyloxy)aniline CAS No. 1688-69-3

4-(Allyloxy)aniline

Cat. No.: B154791
CAS No.: 1688-69-3
M. Wt: 149.19 g/mol
InChI Key: HVOANTMNYBSIGH-UHFFFAOYSA-N
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Description

4-(Allyloxy)aniline (4-AOAn) is an organic compound that is a derivative of aniline and contains an allyloxy group. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 4-AOAn is used in the synthesis of various derivatives, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of polymers and polysaccharides.

Scientific Research Applications

  • Synthesis of Metabolites and Catalysis :

    • Kenny et al. (2004) described the synthesis and characterization of metabolites of the drug diclofenac, involving key steps like the preparation of aniline from phenol, efficient iodination, and Ullmann couplings, which are relevant for mechanistic toxicological studies (Kenny et al., 2004).
    • Murakami et al. (2004) demonstrated the use of (pi-Allyl)palladium triflate with diphosphinidenecyclobutene-coordinated palladium catalysts for deallylation of a variety of allyl ethers in aniline, which is significant for chemical synthesis (Murakami et al., 2004).
  • Chemical Synthesis and Material Science :

    • An et al. (2014) explored a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, showcasing a radical process important in chemical synthesis (An et al., 2014).
    • Morar et al. (2018) discussed the use of 4-(n-Octyloxy)aniline in the synthesis, structure, and supramolecular behavior of new dendritic melamines, which are crucial for the development of organic materials with mesogenic properties (Morar et al., 2018).
  • Sensor Applications and Photochemical Studies :

    • Shoji and Freund (2001) investigated poly(aniline) as an active sensing element by exploiting the inductive effect of reactive substituents on its pK(a), which has implications in sensor technology (Shoji & Freund, 2001).
    • Asad et al. (2017) linked tertiary amines to the CyHQ photoremovable protecting group for photoactivation, demonstrating the potential for studying cell physiology (Asad et al., 2017).

Properties

IUPAC Name

4-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOANTMNYBSIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424704
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-69-3
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-[(4-nitro)phenoxy]-1-propene prepared by the process of Example 1, Step 1, (12.65 g, 70.67 mmol) in concentrated HCl (85 mL) at 0° C. was slowly added stannous chloride (48 g, 212 mmol). After stirring for 20 minutes at 55° C., the mixture was cooled to 0° C. and carefully basified with 50% NaOH. The cloudy mixture was extracted with ether. The organic phase was decolorized (charcoal), dried (MgSO4), and concentrated to afford product (8.50 g, 81%) as a yellow oil which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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